molecular formula C30H52O B8023270 Friedelanol

Friedelanol

Cat. No. B8023270
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Friedelinol is a natural product found in Peritassa campestris, Eschenbachia blinii, and other organisms with data available.

Scientific Research Applications

  • Antiviral Properties:

    • Friedelanol exhibits significant anti-Newcastle Disease Virus (NDV) activity. In a study, treatment with 3β-Friedelanol reduced the viral load to zero in embryonated chicken eggs, suggesting its potential as an anti-NDV agent (C. D., 2022).
    • Another study reported the anti-human coronavirus (HCoV) activity of 3β-Friedelanol, highlighting its potential as a scaffold for developing new anti-HCoV drugs (F. Chang et al., 2012).
  • Antinociceptive Activity:

    • Friedelanol and its derivatives have shown potent antinociceptive effects. For instance, a derivative, 3,15-dioxo-21α-hydroxy friedelane, exhibited significant dose-dependent effects in a study, indicating its potential for pain management (R. Niero et al., 2006).
  • Antimicrobial and Anti-Inflammatory Properties:

    • Research has identified antimicrobial and anti-inflammatory properties in compounds related to Friedelanol. For instance, Friedelanol itself and its related compounds have been isolated from various plant species and evaluated for their potential in treating infections and inflammation (M. Duwiejua et al., 1999).
  • Cytotoxicity Against Carcinoma Cells:

    • Friedelanol has been evaluated for its cytotoxic effects against human carcinoma cell lines. Studies indicate its potential role in the development of novel antiproliferative drugs (V. Kuete et al., 2017).
  • Pharmacological Properties in Traditional Medicine:

    • Friedelanol has been identified in various medicinal plants and explored for its traditional therapeutic applications. It's often associated with anti-inflammatory and antimicrobial properties, reinforcing its potential use in traditional medicine (A. Sultana et al., 2022).

properties

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Friedelinol

CAS RN

5085-72-3
Record name Friedelanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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